molecular formula C24H27ClN4OS B2541925 N-[2-(4-chlorophenyl)ethyl]-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide CAS No. 689265-97-2

N-[2-(4-chlorophenyl)ethyl]-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide

Cat. No.: B2541925
CAS No.: 689265-97-2
M. Wt: 455.02
InChI Key: NFBVEMGVKJRFLK-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide is a useful research compound. Its molecular formula is C24H27ClN4OS and its molecular weight is 455.02. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Several studies have synthesized compounds structurally related to N-[2-(4-chlorophenyl)ethyl]-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide, showing significant antimicrobial activities. For instance, compounds with quinazoline and thiazolidinone moieties have been evaluated for their in vitro antibacterial and antifungal activities against common pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans, demonstrating promising results (Desai, Dodiya, & Shihora, 2011). Similarly, other derivatives have been synthesized and tested for their antimicrobial efficacy, providing a basis for further exploration of such compounds in drug development (Rajput & Sharma, 2021).

Anticonvulsant Applications

The design and synthesis of quinazoline derivatives have also been explored for their anticonvulsant properties. A specific study designed a compound via computational study, which showed good docking with iGluRs (Kainate) glutamate receptor, indicating potential for anticonvulsant activity. This compound was synthesized and evaluated in various seizure models, showing protection and highlighting a high safety profile, which underscores its potential as a lead for the development of new antiepileptic drugs (Yadav & Tripathi, 2019).

Antineoplastic Applications

Quinazoline-based derivatives have been investigated for their antineoplastic (anticancer) properties as well. The synthesis of new derivatives and their evaluation against breast cancer cell lines have shown significant anticancer activity, which opens new avenues for the development of cancer therapies. These compounds have been compared to standard drugs, and some have demonstrated strong anticancer activity, offering promising leads for further research in cancer treatment (Gaber et al., 2021).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(4-chlorophenyl)ethyl]-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide involves the reaction of 4-chlorophenethylamine with 2-thioxo-1,2-dihydroquinazoline-4-carbaldehyde to form an intermediate, which is then reacted with cyclohexanecarboxylic acid to yield the final product.", "Starting Materials": [ "4-chlorophenethylamine", "2-thioxo-1,2-dihydroquinazoline-4-carbaldehyde", "cyclohexanecarboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N,N-dimethylformamide (DMF)", "triethylamine (TEA)", "diethyl ether", "hydrochloric acid (HCl)", "sodium hydroxide (NaOH)", "sodium chloride (NaCl)" ], "Reaction": [ "Step 1: Synthesis of intermediate", "- Dissolve 4-chlorophenethylamine (1.0 equiv) and 2-thioxo-1,2-dihydroquinazoline-4-carbaldehyde (1.1 equiv) in DMF.", "- Add TEA (1.2 equiv) and stir the mixture at room temperature for 24 hours.", "- Purify the crude product by column chromatography to obtain the intermediate.", "Step 2: Synthesis of final product", "- Dissolve the intermediate (1.0 equiv) and cyclohexanecarboxylic acid (1.1 equiv) in DMF.", "- Add DCC (1.2 equiv) and stir the mixture at room temperature for 24 hours.", "- Filter the precipitated dicyclohexylurea and wash the residue with diethyl ether.", "- Purify the crude product by column chromatography to obtain the final product.", "Step 3: Purification of final product", "- Dissolve the final product in a mixture of HCl and water.", "- Extract the product with diethyl ether.", "- Wash the organic layer with NaOH solution and brine.", "- Dry the organic layer over Na2SO4 and evaporate the solvent to obtain the pure final product." ] }

CAS No.

689265-97-2

Molecular Formula

C24H27ClN4OS

Molecular Weight

455.02

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C24H27ClN4OS/c25-19-11-7-16(8-12-19)13-14-26-23(30)18-9-5-17(6-10-18)15-27-22-20-3-1-2-4-21(20)28-24(31)29-22/h1-4,7-8,11-12,17-18H,5-6,9-10,13-15H2,(H,26,30)(H2,27,28,29,31)

InChI Key

NFBVEMGVKJRFLK-UHFFFAOYSA-N

SMILES

C1CC(CCC1CNC2=NC(=S)NC3=CC=CC=C32)C(=O)NCCC4=CC=C(C=C4)Cl

solubility

not available

Origin of Product

United States

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